![molecular formula C11H14N2O3 B12563642 Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate CAS No. 184579-16-6](/img/structure/B12563642.png)
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a hydroxy group, and a phenyldiazenyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate typically involves the esterification of 2-hydroxy-2-[(E)-phenyldiazenyl]propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenyldiazenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of 2-oxo-2-[(E)-phenyldiazenyl]propanoate
Reduction: Formation of ethyl 2-hydroxy-2-(phenylamino)propanoate
Substitution: Formation of various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and diazotization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals. Its unique structure may offer advantages in drug design and delivery.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. Its chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyldiazenyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. The ester group can be hydrolyzed by esterases, releasing the active components that interact with cellular targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate: Similar ester structure but with a phenoxy group instead of a phenyldiazenyl group.
Ethyl 2-hydroxy-2-(4-nitrophenyl)propanoate: Contains a nitrophenyl group, which imparts different chemical reactivity and biological activity.
Ethyl 2-hydroxy-2-(4-methylphenyl)propanoate: Features a methylphenyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its phenyldiazenyl group, which offers distinct redox properties and potential biological activities not found in the other similar compounds.
Propriétés
Numéro CAS |
184579-16-6 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-2-phenyldiazenylpropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-10(14)11(2,15)13-12-9-7-5-4-6-8-9/h4-8,15H,3H2,1-2H3 |
Clé InChI |
YPQYCPWUWSZYHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(N=NC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
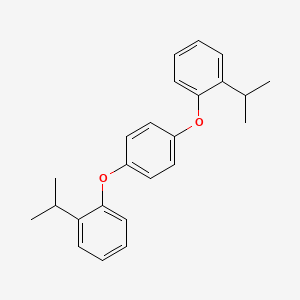
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
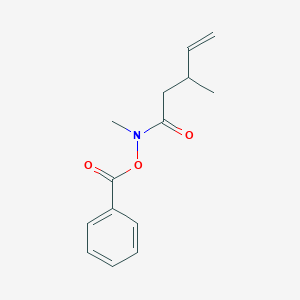
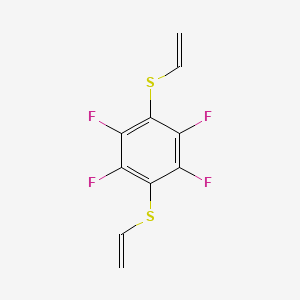
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
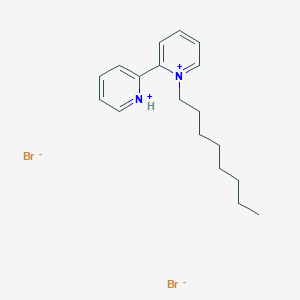
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
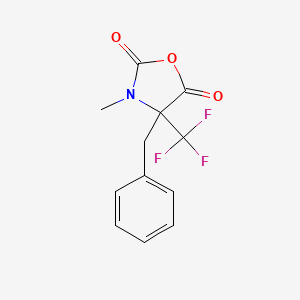
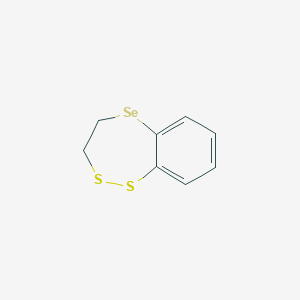
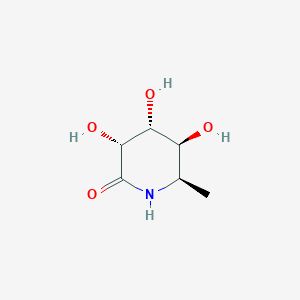
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
